Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate

Description

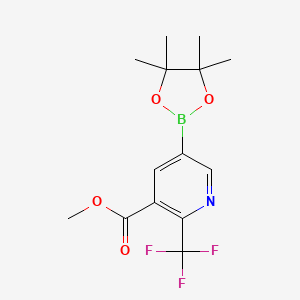

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate is a boronate ester-functionalized pyridine derivative widely used in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science. Its structure combines a trifluoromethyl group (electron-withdrawing) at position 2, a methyl carboxylate (moderate electron-withdrawing) at position 3, and a pinacol boronate ester (reactive site) at position 5 of the pyridine ring. This configuration enables versatile reactivity while balancing solubility and stability .

Properties

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF3NO4/c1-12(2)13(3,4)23-15(22-12)8-6-9(11(20)21-5)10(19-7-8)14(16,17)18/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARLZVRBFQLYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activities

Recent studies have highlighted the role of pyridine derivatives in developing antiviral and anticancer agents. The compound has been evaluated for its effectiveness against various strains of viruses and cancer cell lines. For instance, pyridine-based compounds have shown promising results against HIV and other viral infections due to their ability to inhibit viral replication mechanisms .

Antifungal Properties

Pyrimidine derivatives, including those similar to methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate, have been explored for antifungal applications. Some studies indicate that these compounds exhibit significantly improved activity against strains like Candida albicans, outperforming established antifungal drugs .

Synthetic Applications

Cross-Coupling Reactions

The compound serves as a key intermediate in Suzuki–Miyaura coupling reactions. It can react with various arylboronic acids to form complex organic molecules that are valuable in pharmaceuticals and agrochemicals . This reaction is crucial for synthesizing diverse compounds with potential therapeutic effects.

Drug Discovery

Targeting Enzymes and Receptors

Research indicates that this compound can be designed to target specific enzymes or receptors involved in disease pathways. For example, compounds derived from this structure have been tested for their inhibitory effects on arginase—an enzyme implicated in cancer metabolism .

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of pyrimidine derivatives found that modifications to the pyridine ring significantly enhanced potency against HIV strains. The derivatives showed EC50 values as low as 10 nM against resistant viral strains .

Case Study 2: Antifungal Efficacy

Research published in MDPI demonstrated that certain pyrimidine derivatives exhibited MIC values of 0.05–0.3 μg/mL against C. albicans. These findings suggest that this compound could be a lead compound for further antifungal drug development .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | EC50/MIC Values | Reference |

|---|---|---|---|

| This compound | Antiviral | <10 nM | |

| Pyrimidine Derivative A | Antifungal | 0.05–0.3 μg/mL | |

| Pyrimidine Derivative B | Anticancer | IC50 = 25 nM |

Table 2: Synthetic Pathways Involving the Compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki–Miyaura Coupling | Pd(Ph₃P)₄ catalyst; DMF; K₂CO₃ | Aryl-substituted products |

| Hydroboration | Pinacolborane; Ir catalyst; DCM | Boronate esters |

Mechanism of Action

The compound exerts its effects through its ability to act as a boronic acid derivative, which can form stable complexes with various substrates. The trifluoromethyl group enhances its reactivity and stability. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, impacting electronic properties and reactivity:

*Calculated based on molecular formula C₁₄H₁₅BF₃NO₄; †Calculated from CAS RN 2792143-50-7.

Key Observations:

- Electron Effects: The target compound’s trifluoromethyl and ester groups create a strongly electron-deficient pyridine ring, enhancing oxidative stability and coupling efficiency compared to amino-substituted analogs .

- Steric Hindrance : The methyl carboxylate at position 3 introduces moderate steric bulk, slightly reducing coupling reactivity compared to unsubstituted analogs like the compound in .

- Biological Relevance: Amino-substituted analogs (e.g., ) may exhibit better bioavailability but lower chemical stability due to NH₂ group oxidation .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester participates in Suzuki-Miyaura reactions, critical for constructing biaryl motifs. Comparisons include:

- Coupling Efficiency: The trifluoromethyl group at position 2 increases electrophilicity of the pyridine ring, accelerating transmetallation compared to non-CF₃ analogs .

- Byproduct Formation : Chloro-substituted analogs (e.g., ) may generate halogenated byproducts, complicating purification .

- Substrate Scope : Esters (target compound) are more compatible with aqueous reaction conditions than amides (e.g., ), which may hydrolyze under basic conditions .

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate is a compound that integrates a boron-containing moiety with a pyridine structure. This unique combination has been explored for its potential biological activities, particularly in medicinal chemistry and drug development. The following sections summarize the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C13H17BNO4F3

- Molecular Weight : 297.09 g/mol

- CAS Number : 754214-56-7

The presence of the trifluoromethyl group and the boron-containing dioxaborolane enhances the compound's lipophilicity and stability, which are critical for biological applications.

1. Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

- Kinase Inhibition : The compound may act as a kinase inhibitor, targeting pathways involved in cancer progression. Kinase inhibitors are crucial in cancer therapy due to their ability to interfere with cell signaling pathways that promote tumor growth .

- Cell Line Studies : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways such as EGFR and VEGFR .

2. Antimicrobial Activity

Preliminary studies suggest that the incorporation of boron into organic molecules can enhance their antimicrobial properties:

- Mechanism of Action : The boron atom may interact with microbial enzymes or structural proteins, disrupting cellular functions .

3. Neuroprotective Effects

Emerging evidence points to neuroprotective effects associated with similar pyridine derivatives:

- Inflammation Modulation : Compounds with a trifluoromethyl group have been shown to reduce pro-inflammatory cytokine production in microglial cells, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, attributed to the inhibition of key signaling pathways involved in cell proliferation.

Case Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial properties of similar dioxaborolane derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that these compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic ester moiety reacts with halogenated pyridine precursors. Key steps include:

- Precursor selection : Use halogenated pyridine derivatives (e.g., 3-chloro- or 3-bromo-pyridine) as coupling partners. Ethyl or methyl ester analogs (e.g., ) provide insights into protecting group strategies.

- Catalyst optimization : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in toluene/ethanol mixtures at 80–100°C improves coupling efficiency.

- Purification : Column chromatography with hexane/ethyl acetate gradients (8:2 to 7:3) resolves boronic ester byproducts. Monitor purity via HPLC (≥95%) as in .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the boronic ester and degradation of the trifluoromethyl group.

- Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions. Safety protocols for boronic esters (: R36/37/38) include gloves and fume hoods. First-aid measures for inhalation () require immediate fresh air exposure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Prioritize signals for the dioxaborolane ring (δ 1.3 ppm for methyl groups) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (e.g., C₁₅H₁₉BF₃NO₄: calc. 365.13).

- IR : Identify ester carbonyl (C=O) at ~1700 cm⁻¹ and B-O vibrations (1350–1250 cm⁻¹). Cross-reference with analogs in and .

Advanced Research Questions

Q. How do electronic and steric effects influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward electrophilic substitution but may reduce nucleophilic boronic ester reactivity. Compare with phenylboronic esters () to assess electronic tuning.

- Steric Effects : The 4,4,5,5-tetramethyl dioxaborolane ring creates steric hindrance, slowing transmetalation. Use bulky ligands (e.g., SPhos) to mitigate this.

- Experimental Design : Perform Hammett studies with para-substituted aryl halides to quantify electronic effects .

Q. How can researchers investigate its stability under varying pH/solvent conditions?

Methodological Answer:

- Controlled Degradation Studies :

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C. Monitor decomposition via LC-MS every 24 hours.

- Solvent Effects : Test polar aprotic (DMF) vs. protic (MeOH) solvents; track boronic ester hydrolysis via ¹¹B NMR.

- Analytical Endpoints : Quantify intact compound (%) and identify degradation products (e.g., boric acid derivatives). Reference environmental stability protocols in .

Q. What methodologies detect impurities or decomposition products during synthesis?

Methodological Answer:

- HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate boronic acid byproducts.

- Tandem MS/MS : Characterize trace impurities (e.g., de-esterified analogs).

- Contradiction Resolution : If yields drop unexpectedly, analyze reaction intermediates (e.g., via in situ IR) to identify bottlenecks, as in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.